molecular formula C14H19NO3 B3955578 METHYL 4-(2-METHYLPENTANAMIDO)BENZOATE

METHYL 4-(2-METHYLPENTANAMIDO)BENZOATE

Cat. No.: B3955578
M. Wt: 249.30 g/mol
InChI Key: FVMBDJKRBLOGKH-UHFFFAOYSA-N
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Description

Methyl 4-(2-methylpentanamido)benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by a benzene ring connected to an ester functional group and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-methylpentanamido)benzoate typically involves the esterification of 4-(2-methylpentanamido)benzoic acid with methanol. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture to ensure complete esterification.

Another method involves the use of diazomethane, where 4-(2-methylpentanamido)benzoic acid reacts with diazomethane in an ether solution to produce the ester. This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. The use of strong acid catalysts, such as sulfuric acid, is common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methylpentanamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of nitro, halogen, or alkyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: 4-(2-methylpentanamido)benzoic acid.

    Reduction: 4-(2-methylpentanamido)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(2-methylpentanamido)benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to form complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(2-methylpentanamido)benzoate involves its interaction with specific molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzene ring can undergo electrophilic substitution, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester with a simpler structure, lacking the amide group.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.

    Propyl benzoate: Another ester with a propyl group.

Uniqueness

Methyl 4-(2-methylpentanamido)benzoate is unique due to the presence of both an ester and an amide group, which confer distinct chemical and physical properties. This dual functionality allows for a wider range of chemical reactions and applications compared to simpler esters like methyl benzoate.

Properties

IUPAC Name

methyl 4-(2-methylpentanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-5-10(2)13(16)15-12-8-6-11(7-9-12)14(17)18-3/h6-10H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMBDJKRBLOGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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